N-{1-Benzyl-(2R,3S)-2,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide
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Overview
Description
A 77003 is an antiretroviral agent and HIV-1 protease inhibitor. A77003 impairs HIV-1 protease-mediated Gag processing, interferes with the assembly and maturation of the virus, and leads to an irreversible loss of the infectivity of the virus.
Scientific Research Applications
Synthesis and Anticancer Potential
- Synthesis of Analogs: Compounds related to the query, like 1-Aryl-3-(2-chloroethyl) ureas derived from 4-phenylbutyric acid and alkylanilines, were synthesized. These showed cytotoxicity against human adenocarcinoma cells in vitro (Gaudreault et al., 1988).
Chemical Transformations and Derivatives
- Functionalized Pyridine Derivatives: Research on functionalized pyridine derivatives through an amidoalkylation/Staudinger/aza-Wittig sequence provided insights into the synthesis of complex molecules similar to the compound (Fesenko & Shutalev, 2012).
- Nucleoside Analogues from Pyranosides: Studies on the reaction of (pyranosid-3-yl)ethanal with various reagents offer insights into synthesizing nucleoside analogues, relevant for understanding the synthesis pathways of complex compounds like the one (Otero et al., 2005).
Potential Applications in Biochemistry and Medicine
- Fluorescent Zn(II) Sensors: Research on asymmetrically derivatized fluorescein-based dyes, like ZP9 and ZP10, which contain pyridyl-amine-pyrrole groups, indicates potential applications in biological imaging, which may extend to compounds with similar structures (Nolan et al., 2006).
Structural Analysis
- Crystal Structure Studies: Investigations into the crystal structure of related compounds, such as ethyl 1-benzyl-2-hydroxy-5-methyl-3-oxo-2-phenacyl-2,3-dihydropyrrole-4-carboxylate, provide a foundation for understanding the structural properties of complex organic compounds (Aliev et al., 1995).
Anticonvulsant Activity
- Heterocyclic Schiff Bases: Novel Schiff bases of 3-aminomethyl pyridine, synthesized for anticonvulsant activity, offer insights into the potential therapeutic applications of similar compounds (Pandey & Srivastava, 2011).
properties
CAS RN |
134878-17-4 |
---|---|
Product Name |
N-{1-Benzyl-(2R,3S)-2,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide |
Molecular Formula |
C42H56N10O6 |
Molecular Weight |
795 g/mol |
IUPAC Name |
(2S)-N-[(2S,3R,4S,5S)-3,4-dihydroxy-5-[[(2S)-3-methyl-2-[[methyl(pyrimidin-2-ylmethyl)carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl(pyrimidin-2-ylmethyl)carbamoyl]amino]butanamide |
InChI |
InChI=1S/C42H56N10O6/c1-27(2)35(49-41(57)51(5)25-33-43-19-13-20-44-33)39(55)47-31(23-29-15-9-7-10-16-29)37(53)38(54)32(24-30-17-11-8-12-18-30)48-40(56)36(28(3)4)50-42(58)52(6)26-34-45-21-14-22-46-34/h7-22,27-28,31-32,35-38,53-54H,23-26H2,1-6H3,(H,47,55)(H,48,56)(H,49,57)(H,50,58)/t31-,32-,35-,36-,37-,38+/m0/s1 |
InChI Key |
RMABAXSUFAXYMQ-ZXLHJDKKSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H]([C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)N(C)CC3=CC=CC=N3)O)O)NC(=O)N(C)CC4=CC=CC=N4 |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)N(C)CC3=NC=CC=N3)O)O)NC(=O)N(C)CC4=NC=CC=N4 |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)N(C)CC3=CC=CC=N3)O)O)NC(=O)N(C)CC4=CC=CC=N4 |
Appearance |
Solid powder |
Other CAS RN |
134878-17-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
(2(S),5(S))-1,2,5,6-Tetradeoxy-2,5-bis((3-methyl-2-(((methyl(2-pyrimidinylmethyl)amino)carbonyl)amino)-1-oxobutyl)amino)-1,6-diphenyl-L-altritol A 77003 A-77003 A77003 Abbott 77003 Abbott A77003 ABT 77003 ABT-77003 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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